7-Bromo-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Medicinal Chemistry ALKSAR Physicochemical Properties

7-Bromo-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (CAS 1211581-98-4, C8H10BrN3, molecular weight 228.09 g/mol) is a differentially substituted, partially saturated pyrido[2,3-b]pyrazine building block. This scaffold is a validated ring-constrained analog of the aminopyridine kinase hinge-binder motif, specifically designed to modulate selectivity and potency within the Anaplastic Lymphoma Kinase (ALK) inhibitor series.

Molecular Formula C8H10BrN3
Molecular Weight 228.09 g/mol
Cat. No. B12965790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Molecular FormulaC8H10BrN3
Molecular Weight228.09 g/mol
Structural Identifiers
SMILESCN1CCNC2=C1N=CC(=C2)Br
InChIInChI=1S/C8H10BrN3/c1-12-3-2-10-7-4-6(9)5-11-8(7)12/h4-5,10H,2-3H2,1H3
InChIKeyOTCDRZRXGWNSBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine: A Strategic Halogenated Heterocycle for Kinase-Focused Library Synthesis


7-Bromo-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (CAS 1211581-98-4, C8H10BrN3, molecular weight 228.09 g/mol) is a differentially substituted, partially saturated pyrido[2,3-b]pyrazine building block . This scaffold is a validated ring-constrained analog of the aminopyridine kinase hinge-binder motif, specifically designed to modulate selectivity and potency within the Anaplastic Lymphoma Kinase (ALK) inhibitor series [1]. The compound features a strategically positioned bromine atom at the 7-position, a critical functional handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling rapid diversification of the pyrazine ring core. This specific substitution pattern represents a calculated departure from the unsubstituted parent 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (CAS 35808-40-3, C7H9N3, MW 135.17), offering a distinct reactivity profile for late-stage functionalization in medicinal chemistry campaigns targeting ALK-driven cancers .

Limits of Generic Substitution: Why the N4-Methyl and C7-Bromo Substitution Pattern on the Tetrahydropyrido[2,3-b]pyrazine Core is Non-Interchangeable


The assumption of functional equivalency between 7-Bromo-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine and its generic parent or alternative halogenated regioisomers is invalid due to the interdependent nature of its electronic and steric features. The N4-methyl group is not merely a passive substituent; in the context of the broader ALK inhibitor chemotype, it acts as a critical modulator of kinase selectivity by orienting the N1-substituent into a specific lipophilic pocket, a role that is absent in the unsubstituted, 4-H analog [1]. The C7-bromine atom is specifically positioned to direct cross-coupling for the introduction of key hydrophobic moieties that interact with the ALK gatekeeper residue. Replacing this with a different halogen, such as the 7-iodo variant (e.g., 1-[(2,5-dichlorophenyl)methyl]-7-iodo-4-methyl-2,3-dihydropyrido[2,3-b]pyrazine), leads to a markedly different outcome: the iodo analog is a terminal product in patent examples, whereas the bromo compound serves as a versatile, general-purpose intermediate [2]. Substituting with 6-bromo regioisomers, common in the closely related 1,8-naphthyridine series, re-directs the vector of substitution, fundamentally altering the geometry of the resulting inhibitor [3].

Quantitative Procurement Evidence: 7-Bromo-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine vs. Structural Analogs


Molecular Weight and Physicochemical Determinants for Library Design: 7-Bromo-4-methyl vs Parent Scaffold

The target compound introduces critical structural bulk and a hydrophobic handle compared to the parent 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine scaffold. This directly impacts its role in fragment-based or diversity-oriented synthesis. The molecular formula C8H10BrN3 and weight of 228.09 g/mol represent a +93 Da shift from the parent (C7H9N3, 135.17 g/mol) . This pre-installed functionality enables the synthesis of more complex, lead-like molecules without resorting to unprotected functional groups that could complicate subsequent synthetic steps .

Medicinal Chemistry ALKSAR Physicochemical Properties Library Design

Synthetic Utility as a Cross-Coupling Intermediate: 7-Bromo Regiochemistry vs 7-Iodo Terminus

A direct comparison of the 7-Bromo-4-methyl and 7-Iodo-4-methyl analogs reveals a clear functional divergence. The 7-Iodo compound, as exemplified by 1-[(2,5-dichlorophenyl)methyl]-7-iodo-4-methyl-2,3-dihydropyrido[2,3-b]pyrazine, is consistently reported as a final, biologically terminated molecule in patent claims [1]. In contrast, the 7-Bromo variant is the class-standard intermediate for metal-catalyzed diversification, providing a more balanced reactivity profile. The C-Br bond offers a superior compromise of stability and oxidative addition rates for iterative Suzuki or Buchwald couplings compared to the more labile C-I bond, which can undergo premature oxidative addition and decomposition [2].

Cross-Coupling Synthetic Chemistry Buchwald-Hartwig Suzuki-Miyaura

Regiochemical Fidelity for Gatekeeper Interaction: C7 vs C6 Substitution Vectors

The vector of substitution from the pyrido[2,3-b]pyrazine core is a key determinant of kinase hinge-binding mode. The target compound directs functional groups from the 7-position exactly toward the ALK gatekeeper residue and a proximal hydrophobic pocket, as demonstrated by the potent ALK inhibitors derived from this scaffold (IC50 ~10 nM) [1]. Compounds derived from the 6-bromo regioisomer, exemplified by 6-bromo-4-(3-chlorophenoxy)-1,2,3,4-tetrahydro-1,8-naphthyridine found in the same patent family, direct the substituent along a completely different vector [2]. This geometric difference leads to a substantial loss in ALK affinity, as the substituent is forced into a solvent-exposed region rather than the desired lipophilic cleft.

Kinase Inhibition Molecular Docking Regiochemistry ALK

Procurement-Driven Application Scenarios for 7-Bromo-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine


Divergent Synthesis of ALK-Selective Inhibitor Libraries via Late-Stage Derivatization

A medicinal chemistry group focused on overcoming ALK inhibitor resistance (e.g., crizotinib-resistant mutants) would prioritize this building block. The C7-Br handle allows for a systematic, divergent synthesis of a focused compound library. By employing parallel Suzuki coupling with a matrix of aryl boronic acids, a single batch of this core can generate dozens of analogs. Each analog can be quickly assessed for its ability to inhibit both wild-type ALK (IC50 target ~10 nM) and a panel of common resistant mutants, a workflow entirely inaccessible with the 7-iodo terminal analog [1].

Core Scaffold for Hybrid c-MET/ALK Inhibitor Programs

The tetrahydropyrido[2,3-b]pyrazine core is privileged in the dual inhibition of ALK and c-MET, a promising therapeutic strategy in certain cancers [1]. The 7-Bromo-4-methyl derivative is the optimal starting point for such programs. The N4-methyl group provides the optimized conformational constraint for dual kinase inhibitors, while the 7-bromine allows for the introduction of diverse c-MET interacting pharmacophores without perturbing the core ALK binding conformation, a process validated in the broader chemical patent literature covering these targets [2].

Kinome-Wide Selectivity Profiling by Scaffold-Hopping from 1,8-Naphthyridines

For researchers seeking to improve kinome selectivity relative to the more planar 1,8-naphthyridine-based ALK inhibitors, this compound is essential. The partially saturated ring system increases three-dimensional complexity, a key parameter for improving kinome selectivity profiles [1]. The procurement of this specific 7-bromo-4-methyl analog enables a direct 'scaffold-hopping' exercise where the 6-position substituents from the naphthyridine series are migrated to the 7-position of the pyrazine, directly leveraging existing SAR while targeting the improved selectivity profile associated with a less aromatic scaffold [2].

Quote Request

Request a Quote for 7-Bromo-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.